Cas no 82778-08-3 (6-(chloromethyl)pteridine-2,4-diamine monohydrochloride)

6-(chloromethyl)pteridine-2,4-diamine monohydrochloride structure
82778-08-3 structure
Product name:6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
CAS No:82778-08-3
MF:C7H8Cl2N6
MW:247.084617614746
CID:988153
PubChem ID:157879

6-(chloromethyl)pteridine-2,4-diamine monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
    • 6-(chloromethyl)pteridine-2,4-diamine,hydrochloride
    • 2,4-Pteridinediamine, 6-(chloromethyl)-, monohydrochloride (9CI)
    • 82778-08-3
    • 6-(chloromethyl)pteridine-2,4-diamine;hydrochloride
    • SDZKFWPFFHILFI-UHFFFAOYSA-N
    • NS00059391
    • 6-(chloromethyl)pteridine-2,4-diamine hydrochloride
    • E89284
    • SCHEMBL6448505
    • UNII-M2QL1GYL98
    • 2,4-diamino-6-chloromethylpteridine hydrochloride
    • 6-(chloromethyl)pteridine-2,4-diaminemono hydrochloride
    • 2,4-PTERIDINEDIAMINE, 6-(CHLOROMETHYL)-, MONOHYDROCHLORIDE
    • M2QL1GYL98
    • DTXSID40231992
    • EINECS 280-027-4
    • 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE HCL
    • DB-196846
    • 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE HYDROCHLORIDE (CONTAINS ~40% FORMAMIDE AS PROTECTIVE SOLVENTS)
    • Inchi: 1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
    • InChI Key: SDZKFWPFFHILFI-UHFFFAOYSA-N
    • SMILES: Cl.ClCC1C=NC2N=C(N)N=C(C=2N=1)N

Computed Properties

  • Exact Mass: 246.0187497g/mol
  • Monoisotopic Mass: 246.0187497g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų

6-(chloromethyl)pteridine-2,4-diamine monohydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM588971-25g
6-(chloromethyl)pteridine-2,4-diamine;hydrochloride
82778-08-3 95%+
25g
$*** 2023-05-29
Aaron
AR00G38K-10g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
10g
$44.00 2025-02-13
A2B Chem LLC
AH49592-1g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
1g
$20.00 2024-04-19
A2B Chem LLC
AH49592-100g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
100g
$241.00 2024-04-19
Aaron
AR00G38K-25g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
25g
$87.00 2025-02-13
A2B Chem LLC
AH49592-5g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
5g
$39.00 2024-04-19
1PlusChem
1P00G308-100g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
100g
$230.00 2024-04-21
Aaron
AR00G38K-5g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
5g
$26.00 2025-02-13
Aaron
AR00G38K-50g
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
82778-08-3 94%
50g
$132.00 2025-02-13
Chemenu
CM588971-5g
6-(chloromethyl)pteridine-2,4-diamine;hydrochloride
82778-08-3 95%+
5g
$*** 2023-05-29

6-(chloromethyl)pteridine-2,4-diamine monohydrochloride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  overnight, 60 °C
Reference
Multitarget, selective compound design yields picomolar inhibitors of a kinetoplastid pteridine reductase 1
Poehner, Ina; et al, ChemRxiv, 2020, 1, 1-24

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  overnight, 60 °C
Reference
Optimization of N-alkylation in the Synthesis of Methotrexate and Pteridine-based Derivatives Under Microwave-Irradiation
Quotadamo, Antonio; et al, ChemistrySelect, 2019, 4(15), 4429-4433

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  12 h, 60 °C
Reference
Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1
Poehner, Ina; et al, Journal of Medicinal Chemistry, 2022, 65(13), 9011-9033

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Formamide ;  50 °C
Reference
Process for the preparation of 10-propargyl-10-carbomethoxy-4-deoxy-4-amino-10-deazapteroic acid methyl ester
Anonymous, IP.com Journal, 2010, 10,

Synthetic Circuit 5

Reaction Conditions
1.1 -
2.1 Reagents: Thionyl chloride ;  overnight, 60 °C
Reference
Optimization of N-alkylation in the Synthesis of Methotrexate and Pteridine-based Derivatives Under Microwave-Irradiation
Quotadamo, Antonio; et al, ChemistrySelect, 2019, 4(15), 4429-4433

6-(chloromethyl)pteridine-2,4-diamine monohydrochloride Raw materials

6-(chloromethyl)pteridine-2,4-diamine monohydrochloride Preparation Products

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